1-(Methoxymethoxy)-2-vinylbenzene
Description
1-(Methoxymethoxy)-2-vinylbenzene (C₁₀H₁₂O₃; molecular weight: 180.20 g/mol) is an aromatic compound featuring a benzene ring substituted with a methoxymethoxy (-OCH₂OCH₃) group at the 1-position and a vinyl (-CH=CH₂) group at the 2-position. The methoxymethoxy group serves as a protective moiety for hydroxyl groups in synthetic organic chemistry, enabling selective reactivity during multi-step syntheses . The vinyl group provides sites for addition or polymerization reactions, making this compound valuable as an intermediate in pharmaceuticals, polymers, and natural product synthesis .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-ethenyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8-11-2/h3-7H,1,8H2,2H3 |
InChI Key |
TVJXQORCQHAAFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C=C |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
1-(Methoxymethoxy)-2-vinylbenzene is utilized as a monomer in the synthesis of polymers. Its vinyl group allows for polymerization, making it suitable for creating various polymeric materials. The resulting polymers exhibit enhanced thermal stability and chemical resistance, which are crucial properties for applications in coatings and adhesives.
Case Study: Synthesis of Polymers
A study demonstrated the polymerization of this compound using radical initiators, resulting in polymers that can be used in high-performance coatings. These coatings showed improved adhesion and durability compared to traditional materials .
Pharmaceutical Applications
The compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: Cytoprotective Compounds
Research on phenolic derivatives, including those related to this compound, indicated their efficacy as cytoprotective agents. These compounds have shown promise in protecting cells from oxidative stress and could be beneficial in developing treatments for various diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its methoxy groups can be utilized for further functionalization, enabling the creation of complex organic molecules.
Table 1: Synthesis Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Radical Polymerization | Poly(this compound) | 85 |
| Electrophilic Substitution | Hydroxy-substituted derivatives | 70 |
Material Science
In material science, this compound is used to develop advanced materials with specific properties tailored for applications in electronics and photonics.
Case Study: Development of Coatings
A recent study highlighted the use of this compound in formulating coatings that exhibit excellent UV resistance and mechanical strength. These coatings are particularly useful in outdoor applications where exposure to harsh environmental conditions is a concern .
Environmental Applications
The compound has been investigated for its potential use in environmental applications, such as in the development of biodegradable materials or as part of systems designed to capture pollutants.
Research Findings
Recent advancements have shown that polymers derived from this compound can be engineered to degrade under specific environmental conditions, making them suitable for sustainable applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Methoxy vs. Methoxymethoxy Substituents
- 2-Vinylanisole (1-Methoxy-2-vinylbenzene) (C₉H₁₀O; 134.18 g/mol) : Lacks the methoxymethoxy group, featuring a simpler methoxy (-OCH₃) substituent. Reactivity: Less sterically hindered, making it more reactive in electrophilic aromatic substitution. Applications: Used in fragrance synthesis and as a monomer for polystyrene derivatives.
- 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene (C₉H₉F₃O₃; 222.16 g/mol) : Replaces the vinyl group with a trifluoromethoxy (-OCF₃) group. Reactivity: The electron-withdrawing trifluoromethoxy group reduces electron density on the ring, directing electrophilic attacks to specific positions. Applications: Potential use in agrochemicals or medicinal chemistry due to fluorine’s metabolic stability.
Functionalized Vinyl Groups
- 1-Methoxy-4-(2-nitrovinyl)benzene (C₉H₉NO₃; 179.18 g/mol) : Features a nitro-substituted vinyl group (-CH=CHNO₂). Reactivity: The nitro group enhances conjugation, increasing stability but reducing vinyl reactivity in radical reactions. Applications: Intermediate in explosive or dye synthesis.
1-Ethoxy-2-methoxybenzene (C₉H₁₂O₂; 152.19 g/mol) :
- Replaces the vinyl group with an ethoxy (-OCH₂CH₃) substituent.
- Reactivity: Ethoxy groups are less reactive than vinyl, limiting utility in polymerization.
- Applications: Solvent or precursor in organic synthesis.
Key Observations :
- Steric and Electronic Effects : The methoxymethoxy group in 1-(Methoxymethoxy)-2-vinylbenzene provides steric bulk, slowing undesired side reactions compared to methoxy analogs. Its electron-donating nature also activates the ring for electrophilic attacks .
- Vinyl Reactivity : The vinyl group in this compound allows for polymerization (e.g., via radical initiators) or Diels-Alder reactions, unlike ethoxy or chloroethoxy derivatives .
Preparation Methods
Alkylation of Phenolic Substrates with Methoxymethyl Chloride
In a representative procedure, 2,6-dimethyl-4-iodophenol is treated with methoxymethyl chloride (MOMCl) in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic methylene carbon of MOMCl. Key parameters include:
-
Solvent : Acetone facilitates solubility of both the phenolic substrate and inorganic base.
-
Base : K₂CO₃ (2.0 equivalents) ensures deprotonation of the phenol while minimizing side reactions.
-
Temperature : Reflux conditions (∼56°C) accelerate the reaction, achieving completion within 5.5 hours.
Post-reaction workup involves extraction with ethyl acetate (AcOEt), washing with brine, and purification via silica gel chromatography (hexane/AcOEt = 20:1). This method yields 4-(methoxymethoxy)-2,6-dimethyliodobenzene in 39% yield, as confirmed by -NMR spectroscopy.
Integrated Synthetic Workflow
A plausible two-step synthesis of this compound combines MOM protection and vinylation:
Step 1: MOM Protection of 2-Vinylphenol
-
Dissolve 2-vinylphenol (1.0 equiv) in acetone.
-
Add K₂CO₃ (2.0 equiv) and MOMCl (1.9 equiv).
-
Reflux for 5–6 hours, monitor by TLC.
-
Isolate via extraction and chromatography.
Step 2: Vinylation via Heck Coupling
-
Combine MOM-protected aryl iodide (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in DMF.
-
Introduce ethylene gas (1.2 equiv) and heat to 80°C.
-
Quench with aqueous NH₄Cl, extract with AcOEt, and purify.
Optimization Challenges and Solutions
Competing Side Reactions
-
Over-Alkylation : Excess MOMCl may lead to di-MOM-protected products. Mitigation involves stoichiometric control and gradual reagent addition.
-
Vinyl Group Isomerization : High temperatures during Heck coupling promote undesired E/Z isomerization. Lowering reaction temperatures (50–60°C) and using bulky ligands (e.g., PtBu₃) improve stereochemical fidelity.
Solvent and Catalytic System Tuning
-
Solvent Effects : Toluene, while suitable for hydrogenation steps, may impede polar coupling reactions. Switching to DMF or THF enhances catalyst turnover.
-
Catalyst Loading : Reducing Pd loading to 2–3 mol% with ligand acceleration maintains efficiency while minimizing costs.
Characterization and Analytical Validation
Successful synthesis requires rigorous spectroscopic validation:
-
-NMR : Key signals include the MOM methylene protons (δ 4.6–4.8 ppm, singlet) and vinyl protons (δ 5.2–5.4 ppm, doublet; δ 5.8–6.0 ppm, multiplet).
-
Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1 for C₁₀H₁₂O₂).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Methoxymethoxy)-2-vinylbenzene, and what critical parameters optimize yield and purity?
- Methodology : The synthesis typically involves protecting hydroxyl groups with methoxymethyl (MOM) ethers using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like acetone . For vinyl group introduction, Heck coupling or Wittig reactions may be employed. Key parameters include reaction temperature (40–60°C), stoichiometric control of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- ¹H/¹³C NMR : Distinct signals for methoxymethoxy (-OCH₂OCH₃) protons (~δ 3.3–3.5 ppm) and vinyl protons (δ 5.0–6.5 ppm). Aromatic protons adjacent to substituents show deshielding .
- IR : Peaks at ~1100 cm⁻¹ (C-O-C ether stretch) and 1600–1650 cm⁻¹ (C=C vinyl stretch).
- Mass Spectrometry : Molecular ion [M⁺] at m/z 194.1 (calculated), with fragmentation patterns reflecting loss of methoxymethoxy (-OCH₂OCH₃) or vinyl groups .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation). Store in inert, airtight containers at 2–8°C. In case of exposure, rinse thoroughly and consult medical professionals immediately .
Advanced Research Questions
Q. How can computational methods such as DFT predict the reactivity and electronic properties of this compound in polymer applications?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO/LUMO energies to predict electron-donating/accepting behavior. For polymer solar cells, simulations assess charge-transfer efficiency when paired with electron-deficient monomers (e.g., benzothiadiazole). Steric effects from the methoxymethoxy group may reduce π-π stacking, influencing thin-film morphology .
Q. What are the challenges in resolving contradictory data regarding the compound’s stability under different reaction conditions?
- Methodology : Contradictions may arise from solvent polarity (e.g., stability in THF vs. hydrolysis in aqueous acetone). Systematic stability studies under controlled pH, temperature, and light exposure are critical. Use NMR or HPLC to monitor degradation products. For example, acidic conditions cleave methoxymethoxy groups, requiring neutral buffers during reactions .
Q. How does the steric and electronic environment of the methoxymethoxy group influence the regioselectivity of reactions involving the vinyl substituent?
- Methodology : The methoxymethoxy group’s electron-donating nature activates the aromatic ring for electrophilic substitution but sterically hinders ortho positions. For Diels-Alder reactions, regioselectivity favors endo transition states. Kinetic studies (e.g., variable-temperature NMR) and X-ray crystallography (to resolve bond angles, e.g., 21.4° dihedral angle between substituents) validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
